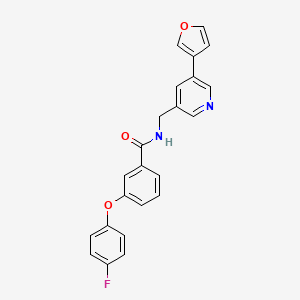

3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O3/c24-20-4-6-21(7-5-20)29-22-3-1-2-17(11-22)23(27)26-13-16-10-19(14-25-12-16)18-8-9-28-15-18/h1-12,14-15H,13H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYCLFZZZZUULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the fluorophenoxy group and the furan-pyridine moiety. Key steps may include:

Nucleophilic substitution: to introduce the fluorophenoxy group.

Amide bond formation: to attach the benzamide core.

Cross-coupling reactions: to introduce the furan-pyridine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of novel pharmaceuticals. Notably, compounds with similar structures have shown promise in targeting specific receptors involved in cancer and inflammatory diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Organic Synthesis

Synthetic Utility

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications to create more complex molecules. Researchers have utilized it as a scaffold for synthesizing other bioactive compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Routes

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution of the fluorine atom with other nucleophiles such as amines or thiols. |

| Coupling Reactions | Coupling with other aromatic or heterocyclic compounds to enhance biological activity. |

Material Science

Development of Functional Materials

The unique properties of 3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide make it suitable for the development of new materials with specific functionalities. Its ability to form π-π stacking interactions and hydrogen bonds can be exploited in creating conductive polymers or fluorescent materials.

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with enzymes or receptors, potentially inhibiting or activating their functions. The furan and pyridine rings facilitate π-π stacking interactions, while the benzamide core can form hydrogen bonds with amino acid residues in target proteins.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Key Observations :

- Fluorination Impact : Fluorine atoms in the target compound and analogs (e.g., ) enhance metabolic stability and hydrophobic interactions, a feature critical for blood-brain barrier penetration in kinase inhibitors .

Biological Activity

The compound 3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide , identified by its CAS number 2034209-71-5 , is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, providing a comprehensive understanding of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.4 g/mol . The structure features a fluorophenoxy group and a furan-pyridine moiety, which are known for their roles in various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034209-71-5 |

| Molecular Formula | C23H17FN2O3 |

| Molecular Weight | 388.4 g/mol |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing furan and pyridine derivatives. For instance, derivatives similar to the target compound have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the furan ring is particularly noted for enhancing antibacterial efficacy.

Anticancer Potential

The anticancer activity of compounds with similar structures has been documented. For example, certain furan derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting that the incorporation of furan and pyridine into the benzamide framework could yield compounds with promising anticancer properties .

The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The fluorine atom in the structure may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

- Antibacterial Efficacy :

-

Anticancer Activity :

- Research on similar benzamide derivatives indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values demonstrating potent activity . The structure-activity relationship (SAR) studies suggest that modifications to the furan and pyridine groups can enhance anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a fluorophenoxy-substituted benzoyl chloride with a furan-pyridine methylamine derivative under basic conditions (e.g., triethylamine in dichloromethane). Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of benzoyl chloride) and reaction time (12–24 hours at 0–25°C). Monitor progress via TLC or HPLC .

- Key Parameters : Solvent polarity impacts reaction kinetics; dichloromethane or acetonitrile is preferred. For sensitive intermediates (e.g., furan-containing pyridines), inert atmospheres (N₂/Ar) prevent oxidation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenoxy vs. furan-pyridine regions).

- X-ray Crystallography : Resolve stereoelectronic effects of the fluorophenoxy group on benzamide conformation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and H-bonding sites critical for bioactivity .

Q. What safety protocols are essential during synthesis and handling?

- Risk Mitigation : Conduct hazard assessments per ACS guidelines. Use fume hoods and PPE (gloves, goggles) due to mutagenicity risks in benzamide derivatives. Ames II testing suggests lower mutagenicity than analogues but handle with caution, similar to benzyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from assay conditions (pH, temperature) or impurities. Validate purity (>95% via HPLC) and standardize protocols (e.g., fixed ATP concentrations in kinase assays). Cross-reference with structural analogues (e.g., trifluoromethyl-containing benzamides) to isolate substituent-specific effects .

Q. What mechanistic insights explain its selectivity toward specific biological targets?

- Approach :

- Molecular Docking : Map interactions with target proteins (e.g., kinases). The fluorophenoxy group may occupy hydrophobic pockets, while the furan-pyridine moiety engages in π-π stacking.

- SAR Studies : Compare derivatives lacking the furan-3-yl group; reduced activity suggests this moiety is critical for target binding .

Q. How can computational methods streamline reaction design for derivatives?

- Workflow :

Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to identify low-energy transition states for coupling reactions.

Machine Learning : Train models on existing benzamide synthesis data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

Methodological Considerations

Q. What strategies improve yield in scale-up synthesis?

- Process Optimization :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., benzoylation).

- Workup : Liquid-liquid extraction (ethyl acetate/water) minimizes losses. Crystallization (ethanol/water) purifies final product with >90% recovery .

Q. How do solvent effects influence the compound’s stability during storage?

- Stability Data :

| Solvent | Degradation Rate (25°C) | Major Degradants |

|---|---|---|

| DMSO | 5%/month | Hydrolyzed benzamide |

| Dry THF | <1%/month | None detected |

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. non-polar media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.